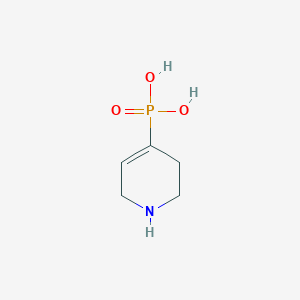
3-(1-sulfamoylethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-sulfamoylethyl)benzoic acid, also known as SMBA, is a synthetic organic compound with a range of applications in scientific research. SMBA is a member of the sulfonamide family and contains two functional groups – a sulfonamide group and a carboxylic acid group. It is used as an intermediate in the synthesis of other compounds and as a reagent in organic synthesis. It can also be used as an inhibitor of enzymes and as an inhibitor of DNA and RNA synthesis.
Aplicaciones Científicas De Investigación
3-(1-sulfamoylethyl)benzoic acid has many applications in scientific research. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and cyclooxygenases. It is also used as an inhibitor of DNA and RNA synthesis. Furthermore, it has been used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell signaling pathways.
Mecanismo De Acción
3-(1-sulfamoylethyl)benzoic acid inhibits enzymes by binding to the active site of the enzyme and blocking its activity. It also inhibits DNA and RNA synthesis by blocking the activity of DNA and RNA polymerases. Finally, it inhibits protein synthesis by blocking the activity of ribosomes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as phosphatases, proteases, and cyclooxygenases. It can also inhibit the activity of DNA and RNA polymerases. Furthermore, it has been shown to inhibit the activity of ribosomes and to block cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-sulfamoylethyl)benzoic acid in laboratory experiments include its low cost, its availability, and its relative stability. However, there are some limitations to its use. It is not very soluble in water, so it must be dissolved in organic solvents such as methanol. It is also toxic, so it must be handled with care.
Direcciones Futuras
There are many potential future directions for the use of 3-(1-sulfamoylethyl)benzoic acid in scientific research. It could be used as an inhibitor of enzymes in drug development, as an inhibitor of cell signaling pathways in cancer research, and as an inhibitor of DNA and RNA synthesis in gene therapy. Furthermore, it could be used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell proliferation. Finally, it could be used as an inhibitor of cell migration in tissue engineering.
Métodos De Síntesis
3-(1-sulfamoylethyl)benzoic acid can be synthesized from the reaction between 1-bromobutane and sodium sulfamate in methanol. The reaction proceeds in two steps, first forming an intermediate compound known as 1-sulfamoyl-1-butanol, which is then oxidized to form this compound. The reaction is catalyzed by sodium hydroxide and proceeds at room temperature.
Propiedades
IUPAC Name |
3-(1-sulfamoylethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIAIVWWVHFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)



![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)

